molecular formula C7H16ClN B1603316 2-Isopropylpyrrolidine hydrochloride CAS No. 540526-01-0

2-Isopropylpyrrolidine hydrochloride

Cat. No. B1603316
CAS RN: 540526-01-0
M. Wt: 149.66 g/mol
InChI Key: CDMWOCOXYGUROI-UHFFFAOYSA-N
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Description

2-Isopropylpyrrolidine hydrochloride is a synthetic compound in the pyrrolidine family . It is a white to yellow crystalline powder .


Molecular Structure Analysis

The molecular formula of 2-Isopropylpyrrolidine hydrochloride is C7H16ClN . Its molecular weight is 149.66 .


Physical And Chemical Properties Analysis

2-Isopropylpyrrolidine hydrochloride is a white to yellow crystalline powder . It should be stored at 0-8°C .

Scientific Research Applications

Medicinal Chemistry: Enantioselective Synthesis

2-Isopropylpyrrolidine hydrochloride: is a valuable chiral building block in medicinal chemistry. It can be used to synthesize enantioselective compounds, which are crucial for creating drugs with specific biological activities. The pyrrolidine ring, a core structure in many biologically active molecules, contributes to the stereochemistry of the molecule and can influence the binding mode to enantioselective proteins .

Material Science: Polymer Synthesis

In material science, 2-Isopropylpyrrolidine hydrochloride can be incorporated into polymers to modify their properties. The introduction of this compound into polymer chains can enhance flexibility and durability due to the non-planarity and pseudorotation phenomena associated with the pyrrolidine ring .

Chemical Synthesis: Catalyst Development

This compound serves as a precursor in the development of catalysts for chemical reactions. Its steric and electronic properties can be fine-tuned to facilitate various catalytic processes, particularly in asymmetric synthesis, which is pivotal for producing optically active pharmaceuticals .

Analytical Chemistry: Chiral Resolution Agents

2-Isopropylpyrrolidine hydrochloride: can be used as a chiral resolution agent in analytical chemistry. It helps in separating enantiomers in racemic mixtures, which is essential for the quality control of pharmaceuticals and the study of chiral drugs .

Neuroscience: Neurotransmitter Analogs

In neuroscience research, analogs of neurotransmitters containing the pyrrolidine ring can be synthesized using 2-Isopropylpyrrolidine hydrochloride . These analogs are used to study neurotransmitter functions and can lead to the development of new treatments for neurological disorders .

Pharmacology: Drug Metabolite Simulation

The compound can be used to create drug metabolites, which are essential for pharmacokinetic studies. Understanding how a drug is metabolized in the body is crucial for drug development and safety assessments .

Biochemistry: Enzyme Inhibitor Design

2-Isopropylpyrrolidine hydrochloride: can be utilized in the design of enzyme inhibitors. By mimicking the transition state or the substrate, it can be used to create potent inhibitors that have therapeutic applications in treating various diseases .

Agriculture: Pesticide Development

Lastly, in the field of agriculture, this compound can contribute to the development of new pesticides. Its structural flexibility allows for the creation of compounds that can interact with specific biological targets in pests, leading to more effective pest control solutions .

Safety and Hazards

2-Isopropylpyrrolidine hydrochloride is a highly flammable liquid and vapour. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Pyrrolidine compounds, including 2-Isopropylpyrrolidine hydrochloride, have shown promising biological effects. They can be some of the best sources of pharmacologically active lead compounds . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-propan-2-ylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMWOCOXYGUROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589579
Record name 2-(Propan-2-yl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylpyrrolidine hydrochloride

CAS RN

540526-01-0
Record name 2-(Propan-2-yl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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